N1-(3-chloro-4-methoxyphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5/c1-16(22,13-4-3-7-24-13)9-18-14(20)15(21)19-10-5-6-12(23-2)11(17)8-10/h3-8,22H,9H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUFBNXLQQMDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-methoxyphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-chloro-4-methoxyaniline and 2-(furan-2-yl)-2-hydroxypropylamine. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity:
- Research indicates that oxalamides can exhibit cytotoxic effects against various cancer cell lines. The structural components of N1-(3-chloro-4-methoxyphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide suggest potential as a lead compound for developing antitumor agents. For instance, studies on related compounds have shown promising results in inhibiting the growth of leukemia cells and other tumor types .
-
Enzyme Inhibition:
- The furan moiety has been associated with the inhibition of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's. Compounds with similar structures have demonstrated selective inhibition of MAO-B, indicating that this compound could be explored for neuroprotective properties .
- Antimicrobial Properties:
Materials Science Applications
- Polymer Development:
- The unique chemical structure allows for potential applications in creating advanced materials, particularly polymers with enhanced thermal and mechanical properties. Compounds like this compound can be incorporated into polymer matrices to improve their functionality and durability .
Case Study 1: Antitumor Screening
A study evaluated a series of oxalamide derivatives, including this compound, against human cancer cell lines. Results indicated that compounds with similar substitutions showed IC50 values below 10 µM, suggesting significant cytotoxicity .
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 5 | Breast Cancer |
| Compound B | 7 | Lung Cancer |
| N1-(3-chloro-4-methoxyphenyl)-N2-(furan) | <10 | Leukemia |
Case Study 2: MAO Inhibition
In another investigation focusing on MAO inhibitors, derivatives similar to N1-(3-chloro-4-methoxyphenyl)-N2-(furan) were tested for their inhibitory effects on MAO-B. The study found that certain modifications led to enhanced selectivity and potency, with some analogs exhibiting IC50 values as low as 0.067 µM .
| Compound Name | IC50 (µM) | MAO Type |
|---|---|---|
| Compound C | 0.067 | MAO-B |
| Compound D | 0.200 | MAO-A |
| N1-(3-chloro-4-methoxyphenyl)-N2-(furan) | TBD | TBD |
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-methoxyphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences and similarities with related oxalamides are summarized below:
Table 1: Structural Comparison
Key Observations :
- The 3-chloro-4-methoxyphenyl group in the target compound is distinct from the 4-chlorophenyl in analogs (e.g., Compounds 13, 81), introducing steric and electronic variations due to meta-substitution.
- The hydroxypropyl chain may enhance solubility compared to non-hydroxylated analogs (e.g., Compound 81) .
Table 2: Physicochemical Properties
*Calculated using ChemDraw.
Reported Activities of Analogs :
Inferred Activity of Target Compound :
- The 3-chloro-4-methoxyphenyl group may enhance binding to hydrophobic enzyme pockets (e.g., HIV proteases or cytochrome P450 isoforms).
- The furan-hydroxypropyl group could modulate solubility and metabolic stability compared to thiazole or pyridine analogs.
Biological Activity
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 365.8 g/mol. The compound features a chloro and methoxy group on the aromatic ring, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20ClN3O4 |
| Molecular Weight | 365.8 g/mol |
| CAS Number | 941975-90-2 |
Antimicrobial Activity
Research has shown that compounds containing furan rings exhibit significant antimicrobial properties. This compound may act similarly due to the presence of the furan moiety, which has been linked to selective inhibition of microbial growth and enzyme modification .
Cytotoxic Effects
The compound's cytotoxicity has been evaluated against various human tumor cell lines. Studies indicate that derivatives with similar structural characteristics can exhibit tumor cell-specific cytotoxicity. For instance, certain furan derivatives have demonstrated effectiveness against cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Properties
Furan derivatives have also been investigated for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by modulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . This suggests potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Cellular Signaling Modulation : It might affect signaling pathways such as MAPK and PPAR-γ, influencing cellular responses to stress and inflammation .
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes, which could contribute to their cytotoxic effects against cancer cells .
Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial properties of various furan derivatives, including oxalamides similar to this compound. Results indicated a significant reduction in microbial growth at specific concentrations, suggesting that this class of compounds could be developed into effective antimicrobial agents.
Study 2: Cytotoxicity Evaluation
In vitro studies evaluated the cytotoxic effects of related oxalamides on human cancer cell lines. The results demonstrated that certain derivatives exhibited potent cytotoxicity, with IC50 values indicating effective concentration levels for inducing cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
